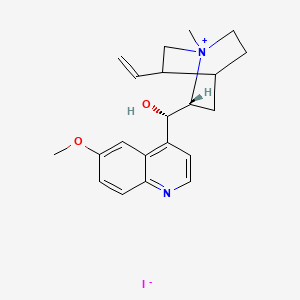
Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[222]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide is a heterocyclic organic compound It is known for its complex structure, which includes a quinoline moiety and a bicyclic azoniabicyclo[222]octane system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide typically involves multiple steps. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the methanol and azoniabicyclo[2.2.2]octane groups.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may be optimized for scale, yield, and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline moiety, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the azoniabicyclo[2.2.2]octane system.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol or quinoline sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline or methanol sites .
Wissenschaftliche Forschungsanwendungen
(S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide involves its interaction with specific molecular targets. The quinoline moiety can interact with nucleic acids or proteins, while the azoniabicyclo[2.2.2]octane system may influence the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol chloride
- (S)-[(7R)-5-Ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol bromide
Uniqueness
What sets (S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide apart from similar compounds is its specific combination of functional groups. The presence of the iodide ion, in particular, can influence its reactivity and interactions in unique ways, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
69881-63-6 |
|---|---|
Molekularformel |
C21H27IN2O2 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide |
InChI |
InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1 |
InChI-Schlüssel |
AJQSDVGBERUTGX-KCWPWBDNSA-M |
Isomerische SMILES |
C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Kanonische SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















